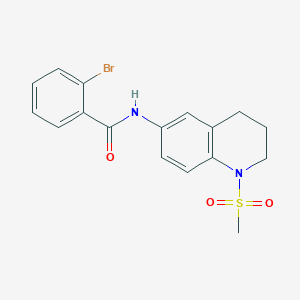

2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S/c1-24(22,23)20-10-4-5-12-11-13(8-9-16(12)20)19-17(21)14-6-2-3-7-15(14)18/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVZAKHARXPGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation, using methanesulfonyl chloride and a base such as triethylamine.

Bromination: The bromine atom can be introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide.

Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the brominated tetrahydroquinoline and benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced to form different functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Reactions: Formation of substituted tetrahydroquinoline derivatives.

Oxidation and Reduction: Formation of sulfoxides, sulfones, or thiols.

Coupling Reactions: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules. The tetrahydroquinoline moiety may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analog: 2-Bromo-N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide (CAS 922000-23-5)

This compound (CAS 922000-23-5, BI96901) shares the tetrahydroquinoline-benzamide backbone but replaces the mesyl group with a 2-oxo substituent . Key differences include:

- Molecular Weight : The oxo analog has a lower molecular weight (345.19 g/mol vs. 417.28 g/mol for the target compound), reflecting the absence of the sulfur-containing mesyl group.

- Electronic Effects : The mesyl group is a strong electron-withdrawing group, which may increase the compound’s stability and alter its reactivity in cross-coupling or substitution reactions compared to the oxo group.

- Applications : While BI96901 is marketed for research use, the mesyl derivative’s enhanced electron-withdrawing properties could make it more suitable for medicinal chemistry applications requiring prolonged metabolic stability.

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

This benzamide derivative features a 3-methylbenzamide group and an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization . In contrast:

- Synthetic Utility : The hydroxy-dimethyl group in the analog facilitates catalysis, whereas the mesyl group in the target compound could serve as a leaving group or modulate electronic effects in synthetic pathways.

Quinazolinone Derivatives (e.g., 3-Substituted-6-Bromo-2-(3-Nitrophenyl) Quinazolin-4(3H)-one)

While structurally distinct (quinazolinone vs. tetrahydroquinoline core), these derivatives share bromine and benzamide-like motifs . Key contrasts include:

- Synthesis: Both compounds use brominated precursors, but the target’s mesyl group likely requires sulfonylation steps, contrasting with the oxidative conditions (e.g., (diacetoxyiodo)benzene) used for quinazolinones.

Neuroleptic Benzamide Derivatives (Amisulpride, Sulpiride)

These clinically used neuroleptics highlight the pharmacological relevance of benzamide scaffolds . Differences include:

- Bioactivity: Structural variations in the amine and aromatic regions critically influence receptor affinity, suggesting the target compound’s tetrahydroquinoline-mesyl motif could target distinct neurological pathways.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Challenges

- Differentiation of Analogs: Benzamide derivatives are notoriously difficult to distinguish analytically due to structural similarities . Advanced techniques (e.g., X-ray crystallography via SHELX or ORTEP-3 ) are critical for structural elucidation.

- Synthetic Challenges: Introducing the mesyl group likely requires controlled sulfonylation conditions, contrasting with the oxidative cyclization used for quinazolinones .

- Biological Implications : The mesyl group’s electron-withdrawing nature may enhance binding to electron-rich biological targets, a hypothesis requiring further validation.

Biological Activity

2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a bromine atom, a methanesulfonyl group, and a tetrahydroquinoline moiety, which contribute to its unique reactivity and biological properties.

The molecular formula of 2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is C17H17BrN2O3S, with a molecular weight of approximately 409.3 g/mol. The presence of the bromine atom and the sulfonyl group enhances its pharmacological potential by facilitating interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several bioactive properties, primarily in the context of antimicrobial and anticancer activities. The tetrahydroquinoline structure is known for its versatility in forming derivatives that can interact with different biological pathways.

Antimicrobial Activity

Studies have shown that compounds similar to 2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide possess significant antimicrobial properties. For instance:

- Mechanism of Action : The compound may inhibit bacterial growth through multiple mechanisms, including disruption of membrane integrity and interference with essential metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : Similar compounds have demonstrated MIC values in the low microgram/mL range against resistant strains such as Staphylococcus aureus (MRSA) .

Anticancer Potential

The structural features of 2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide suggest potential anticancer activity:

- Targeting Cancer Cells : Preliminary studies indicate that it may induce apoptosis in cancer cell lines by activating specific signaling pathways .

- Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound may enhance the overall efficacy of treatment regimens against certain cancers.

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential as a therapeutic agent. Below are key findings from various studies:

Case Studies

Several case studies have explored the biological activity of compounds related to 2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide:

-

Study on MRSA Resistance :

- Researchers found that modifications to the benzamide structure could enhance activity against MRSA strains resistant to conventional antibiotics.

- Results indicated a reduction in bacterial load in treated models compared to controls.

-

Cancer Cell Line Studies :

- In vitro studies showed that treatment with the compound led to significant reductions in cell viability across several cancer types.

- Apoptotic markers were upregulated following treatment, suggesting a mechanism involving programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.